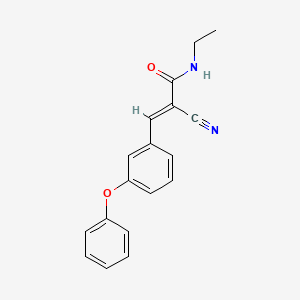
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is a chemical compound with the molecular formula C14H28ClNS. It is known for its unique structure, which includes a thiazolidine ring and a cyclopentylhexyl group. This compound is often used in early discovery research and has various applications in scientific fields .
Méthodes De Préparation
The synthesis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride typically involves the reaction of a cyclopentylhexylamine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles like hydroxide or alkoxide ions
Applications De Recherche Scientifique
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain pathways, including those involved in inflammation and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride can be compared with other thiazolidine derivatives, such as:
3-(6-Cyclohexylhexyl)thiazolidine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(6-Cyclopentylpentyl)thiazolidine hydrochloride: Differing by one carbon atom in the alkyl chain.
3-(6-Cyclopentylhexyl)thiazolidine sulfate: A different salt form with sulfate instead of hydrochloride.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to slight structural variations .
Propriétés
Numéro CAS |
38920-84-2 |
|---|---|
Formule moléculaire |
C14H28ClNS |
Poids moléculaire |
277.9 g/mol |
Nom IUPAC |
3-(6-cyclopentylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NS.ClH/c1(3-7-14-8-4-5-9-14)2-6-10-15-11-12-16-13-15;/h14H,1-13H2;1H |
Clé InChI |
XAUJOWZDTJEKBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCCCCN2CCSC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)
